Diethyl methylpropylmalonate
Overview
Description
Diethyl methylpropylmalonate is an organic compound with the molecular formula C11H20O4. It is a derivative of malonic acid, specifically a diethyl ester of methylpropylmalonic acid. This compound is known for its versatility in organic synthesis and its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl methylpropylmalonate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with an alkyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Diethyl methylpropylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and a strong base.
Hydrolysis: It can be hydrolyzed to produce the corresponding malonic acid derivative.
Decarboxylation: Upon heating, it undergoes decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heat in the presence of a suitable catalyst.
Major Products:
Alkylation: Dialkylated malonic esters.
Hydrolysis: Methylpropylmalonic acid.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl methylpropylmalonate is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound is explored for its potential in drug development, especially in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of diethyl methylpropylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in alkylation reactions, forming new carbon-carbon bonds. The compound’s enolate ion is highly reactive, allowing it to participate in a wide range of organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with slightly different reactivity and applications.
Diethyl 2-methyl-2-propylmalonate: A closely related compound with similar properties but different reactivity due to the presence of an additional methyl group
Uniqueness: Diethyl methylpropylmalonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple alkylations and its stability under various reaction conditions make it a valuable compound in organic synthesis .
Properties
IUPAC Name |
diethyl 2-methyl-2-propylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHLCPJSRSNVLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204486 | |
Record name | Diethyl methylpropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55898-43-6 | |
Record name | Diethyl methylpropylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055898436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55898-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71211 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl methylpropylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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